Cas no 4747-28-8 (ethoxy(ethyl)amine)

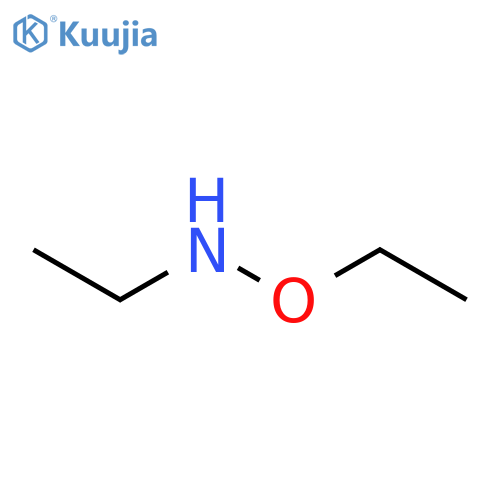

ethoxy(ethyl)amine structure

商品名:ethoxy(ethyl)amine

ethoxy(ethyl)amine 化学的及び物理的性質

名前と識別子

-

- N-ethoxyethanamine

- O,N-Diethylhydroxylamine

- AC1L40WN

- AG-F-61574

- CTK1D7285

- Ethanamine, N-ethoxy-

- ethoxyethylamine

- N,O-Diaethyl-hydroxylamin

- N,O-diethylhydroxylamine

- N,O-diethyl-hydroxylamine

- N-ethoxy-N-ethylamine

- NSC223100

- ethoxy(ethyl)amine

- UNII-66M8GP6FPL

- 66M8GP6FPL

- NSC-223100

- DTXSID50197151

- 4747-28-8

- EN300-263156

- NSC 223100

-

- MDL: MFCD30073695

- インチ: InChI=1S/C4H11NO/c1-3-5-6-4-2/h5H,3-4H2,1-2H3

- InChIKey: DYUSVPKMWAMYDH-UHFFFAOYSA-N

- ほほえんだ: CCNOCC

計算された属性

- せいみつぶんしりょう: 89.08413

- どういたいしつりょう: 89.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 3

- 複雑さ: 23.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- PSA: 21.26

- LogP: 0.93830

ethoxy(ethyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-263156-1.0g |

ethoxy(ethyl)amine |

4747-28-8 | 95% | 1.0g |

$671.0 | 2024-06-18 | |

| Enamine | EN300-263156-0.25g |

ethoxy(ethyl)amine |

4747-28-8 | 95% | 0.25g |

$617.0 | 2024-06-18 | |

| Enamine | EN300-263156-0.5g |

ethoxy(ethyl)amine |

4747-28-8 | 95% | 0.5g |

$645.0 | 2024-06-18 | |

| Enamine | EN300-263156-5.0g |

ethoxy(ethyl)amine |

4747-28-8 | 95% | 5.0g |

$1945.0 | 2024-06-18 | |

| Enamine | EN300-263156-2.5g |

ethoxy(ethyl)amine |

4747-28-8 | 95% | 2.5g |

$1315.0 | 2024-06-18 | |

| Ambeed | A1083815-1g |

Ethoxy(ethyl)amine |

4747-28-8 | 97+% | 1g |

$326.0 | 2024-08-02 | |

| Ambeed | A1083815-5g |

Ethoxy(ethyl)amine |

4747-28-8 | 97+% | 5g |

$949.0 | 2024-08-02 | |

| Enamine | EN300-263156-0.1g |

ethoxy(ethyl)amine |

4747-28-8 | 95% | 0.1g |

$591.0 | 2024-06-18 | |

| Enamine | EN300-263156-10.0g |

ethoxy(ethyl)amine |

4747-28-8 | 95% | 10.0g |

$2884.0 | 2024-06-18 | |

| Enamine | EN300-263156-5g |

ethoxy(ethyl)amine |

4747-28-8 | 5g |

$1945.0 | 2023-09-14 |

ethoxy(ethyl)amine 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

4747-28-8 (ethoxy(ethyl)amine) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4747-28-8)ethoxy(ethyl)amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):293.0/854.0